molecular formula C30H47NO2Si B11831571 (3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol

(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol

Cat. No.: B11831571
M. Wt: 481.8 g/mol
InChI Key: IVGOPOMHXUURTQ-QQVSZTFWSA-N
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Description

The compound (3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol is a complex organic molecule with a unique structure. It features a cyclopenta[a]phenanthrene core, which is a fused ring system, and various functional groups, including a tert-butyldimethylsilyl ether and a pyridin-3-yl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol typically involves multiple steps. The starting materials are often simple organic compounds that undergo a series of reactions, including cyclization, functional group transformations, and protective group strategies. The tert-butyldimethylsilyl group is introduced to protect the hydroxyl group during the synthesis, and it can be removed in the final step to yield the target compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice, and implementing purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds in the cyclopenta[a]phenanthrene core can be reduced to form saturated rings.

    Substitution: The pyridin-3-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like NaBH4 (Sodium borohydride) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the double bonds would result in a fully saturated cyclopenta[a]phenanthrene core.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its interactions with biological molecules could lead to the development of new drugs for various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.

Properties

Molecular Formula

C30H47NO2Si

Molecular Weight

481.8 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-17-pyridin-3-yl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C30H47NO2Si/c1-27(2,3)34(6,7)33-23-12-15-28(4)21(19-23)10-11-24-25(28)13-16-29(5)26(24)14-17-30(29,32)22-9-8-18-31-20-22/h8-10,18,20,23-26,32H,11-17,19H2,1-7H3/t23-,24+,25-,26-,28-,29-,30?/m0/s1

InChI Key

IVGOPOMHXUURTQ-QQVSZTFWSA-N

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4(C5=CN=CC=C5)O)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C5=CN=CC=C5)O)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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